N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the oxalamide group: This step may involve the reaction of an oxalyl chloride with an amine derivative.
Introduction of the hydroxy-methyl-phenylbutyl group: This could be done through a Friedel-Crafts alkylation reaction followed by a reduction process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxalamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The compound’s functional groups may participate in various chemical reactions, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)acetamide: Similar structure but with an acetamide group instead of an oxalamide group.
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)urea: Similar structure but with a urea group instead of an oxalamide group.
Uniqueness
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-16(22,9-7-12-5-3-2-4-6-12)11-17-14(20)15(21)18-13-8-10-23-19-13/h2-6,8,10,22H,7,9,11H2,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAGJXMUBWIVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NC2=NOC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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